Ethyl quinoline-3-carboxylate
Description
Significance of Quinoline (B57606) Scaffolds in Chemical Science
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. bohrium.comorientjchem.orgnih.gov This structural motif is not only a key component of numerous naturally occurring alkaloids with a wide array of biological activities but also serves as a versatile framework for the design and synthesis of novel bioactive compounds. wikipedia.orgrsc.org The inherent properties of the quinoline nucleus, such as its aromaticity and the presence of a nitrogen atom, allow for diverse chemical modifications, leading to a broad spectrum of pharmacological effects. orientjchem.org
Quinoline derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. bohrium.comorientjchem.orgtandfonline.comijppronline.com The well-known antimalarial drug, quinine, and its synthetic analogues like chloroquine, are classic examples of the therapeutic importance of the quinoline scaffold. wikipedia.org In recent years, there has been a surge of interest in quinoline-containing compounds as potential anticancer agents, with research focusing on their ability to inhibit cancer cell growth and induce apoptosis. bohrium.comorientjchem.org The versatility of the quinoline scaffold continues to make it a "privileged" structure in drug discovery, prompting extensive research into its synthesis and functionalization. bohrium.comnih.govrsc.org
Evolution of Research Perspectives on Ethyl Quinoline-3-Carboxylate
Research on this compound has evolved from foundational synthetic methodologies to the exploration of its diverse applications. Initially, the focus was on establishing efficient synthetic routes to this compound and its derivatives. Various methods have been developed, including the Gould-Jacobs reaction, which starts from an aniline (B41778) and ethyl ethoxymethylenemalonate, and the Combes quinoline synthesis. wikipedia.org A notable method involves the Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, which provides a mild and efficient pathway to ethyl quinoline-3-carboxylates. beilstein-journals.org Another approach describes a convenient two-step synthesis starting from commercially available 2-aminobenzoic acids. nih.govbeilstein-journals.org
Over time, the research perspective has broadened to include the derivatization of this compound to create novel compounds with specific biological activities. For instance, it has been used as a starting material for the preparation of other quinoline derivatives, such as 5-quinolinemethanol and ethyl 3-quinolineacetate. chemdad.comchemicalbook.com The photochemical reactions of this compound have also been studied, revealing that the solvent can influence the formation of different products. chemdad.comchemicalbook.com This evolution reflects a shift from purely synthetic interests to a more application-driven approach, aiming to leverage the unique properties of the this compound scaffold for various scientific purposes.
Contemporary Research Directions and Emerging Paradigms
Current research on this compound and its derivatives is characterized by a focus on developing compounds with enhanced and specific biological activities for therapeutic applications. A significant area of investigation is the synthesis of novel derivatives as potential anticancer agents. For example, new series of 2,4-bis((E)-styryl)quinoline-3-carboxylates derived from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate have shown significant inhibitory activity against human cancer cell lines. nih.govresearchgate.net
Another emerging paradigm is the development of quinoline-based compounds for targeted therapies. Research has explored the synthesis of this compound derivatives as inhibitors of specific enzymes, such as carbonic anhydrase isoforms, which are implicated in conditions like glaucoma. nih.gov Furthermore, the incorporation of the this compound moiety into hybrid molecules is a growing trend. This approach aims to combine the properties of the quinoline scaffold with other bioactive heterocycles to create frameworks with improved therapeutic profiles. researchgate.net The development of fluorinated quinoline derivatives, such as those with a trifluoromethyl group, is also a key area of research, as these modifications can significantly enhance biological activity. smolecule.comossila.comiucr.org
The synthesis of novel derivatives with potential anticoccidial activities is another active research front. asianpubs.org Researchers are designing and synthesizing new ethyl quinoline carboxylate derivatives with the aim of overcoming drug resistance in the treatment of coccidiosis in poultry. asianpubs.org These contemporary research efforts highlight the continued importance of this compound as a versatile platform for the discovery of new therapeutic agents.
| Property | Value | Source |
| Melting Point | 63-67 °C | chemdad.com |
| Boiling Point | 120 °C/0.4 mmHg | chemdad.com |
| Molecular Formula | C12H11NO2 | chemdad.com |
| Molecular Weight | 201.22 g/mol | chemdad.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTDACPMYLDVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300415 | |
| Record name | ethyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-46-3 | |
| Record name | 50741-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136914 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-quinoline carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl Quinoline 3 Carboxylate and Its Derivatives
Classical and Established Synthesis Routes
The foundational methods for constructing the quinoline (B57606) ring system have been adapted and refined over many years to produce ethyl quinoline-3-carboxylate. These classical routes, while sometimes requiring harsh conditions, remain fundamental in organic synthesis.
Esterification-Based Approaches
A straightforward method for the synthesis of this compound involves the direct esterification of quinoline-3-carboxylic acid. This transformation is typically achieved by reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or by using reagents like thionyl chloride to first form the acyl chloride, which is then reacted with ethanol. chemicalbook.comchemdad.com This approach is contingent on the commercial availability or prior synthesis of the corresponding quinoline-3-carboxylic acid.
Friedländer Annulation Strategies
The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines. ustc.edu.cnderpharmachemica.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester like ethyl acetoacetate (B1235776). ustc.edu.cnacgpubs.org The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration. ustc.edu.cn
Various catalysts have been employed to improve the efficiency and mildness of the Friedländer synthesis of this compound derivatives. These include:
Chloramine-T: Used as a catalyst in acetonitrile (B52724) at reflux, providing excellent yields of products like ethyl-2,4-dimthis compound. acgpubs.org
Chitosan-SO3H: A biodegradable and recyclable solid acid catalyst that promotes the reaction between o-carbonylanilines and carbonyl compounds in ethanol at 50 °C, yielding quinolines in high yields. thieme-connect.com For instance, the reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate using this catalyst gave ethyl 2-methyl-4-phenylquinoline-3-carboxylate in 90% yield. thieme-connect.com
Silica-supported P2O5 (P2O5/SiO2): This solid-supported catalyst allows for an efficient, simple, and green solvent-free protocol for the Friedländer reaction.
1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([Dsim]HSO4): This Brønsted acidic ionic liquid has been shown to be a highly efficient catalyst for the solvent-free synthesis of this compound derivatives, with the model reaction of 2-aminobenzophenone and ethyl acetoacetate giving a 94% yield of ethyl 2-methyl-4-phenylquinoline-3-carboxylate in just 5 minutes at 70 °C. academie-sciences.fr
The choice of reactants and catalysts can be tailored to produce a wide array of substituted ethyl quinoline-3-carboxylates.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| 2-Amino acetophenone (B1666503) | Ethyl acetoacetate | Chloramine-T | Ethyl-2,4-dimthis compound | Excellent | acgpubs.org |
| 2-Aminobenzophenone | Ethyl acetoacetate | Chitosan-SO3H | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 90 | thieme-connect.com |
| 2-Aminobenzophenone | Ethyl acetoacetate | [Dsim]HSO4 | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 94 | academie-sciences.fr |
Gould-Jacobs Reaction and Related Cyclization Pathways
The Gould-Jacobs reaction is a classic method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The process begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com While this method primarily yields 4-hydroxy derivatives, subsequent chemical modifications can lead to the desired this compound structure. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The initial condensation product, an anilidomethylenemalonic ester, undergoes a 6-electron cyclization to form the quinoline ring. wikipedia.org
Reductive Cyclization of o-Nitrobenzaldehydes
A straightforward and efficient one-step procedure for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters involves the reductive cyclization of o-nitrobenzaldehydes. acs.orgnih.govacs.org This method treats various substituted o-nitrobenzaldehydes with an inexpensive, commercially available reagent like ethyl 3,3-diethoxypropionate in the presence of a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing ethanol. acs.orgnih.gov This approach is operationally simple and provides good yields, representing a significant improvement over other routes for this class of molecules. acs.org The reaction tolerates a range of functional groups on the aromatic ring. acs.org A similar strategy involves the in situ reduction of 2-nitrobenzaldehydes with iron in acetic acid in the presence of active methylene (B1212753) compounds to produce substituted quinolines. grafiati.com
Advanced and Catalytic Synthesis Protocols
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of this compound, often relying on transition-metal catalysis to achieve high selectivity and functional group tolerance under milder conditions.
Transition-Metal-Catalyzed Transformations
Transition metals play a pivotal role in contemporary organic synthesis, and the construction of the quinoline nucleus is no exception.
Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion: A novel synthesis of ethyl quinoline-3-carboxylates has been developed from the reaction between indoles and ethyl halodiazoacetates. beilstein-journals.orgbeilstein-journals.org This reaction is catalyzed by Rh(II) complexes and is believed to proceed through a cyclopropanation of the indole (B1671886) at the 2- and 3-positions, followed by a ring-opening of the resulting cyclopropane (B1198618) and elimination of HX. beilstein-journals.orgbeilstein-journals.org This method is mild and efficient, providing good to high yields of the desired product. beilstein-journals.org The yield is dependent on the halogen atom of the ethyl halodiazoacetate, with chloro giving the highest yield (90%), followed by bromo (84%) and iodo (70%). beilstein-journals.org
Iron(III) Chloride-Catalyzed Cascade Reaction: A novel FeCl₃-catalyzed benzylation/propargylation-cyclization reaction has been developed for synthesizing highly substituted 3-quinolinecarboxylic esters. ustc.edu.cn This cascade process offers a distinct pathway from the traditional Friedländer annulation. ustc.edu.cn
Cobalt(III)-Catalyzed C-H Activation: A one-pot synthesis of substituted quinolines has been achieved using a Co(III)-catalyzed reaction involving the C-H activation, carbonylation, and cyclization of anilines and ketones with paraformaldehyde. rsc.org This protocol demonstrates broad substrate scope and good to excellent yields. rsc.org
Rhodium-Catalyzed C-H Bond Activation: A rhodium-catalyzed cyclization strategy between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com This system utilizes formic acid as a C1 synthon and reducing agent, with a copper(II) species as the terminal oxidant. mdpi.com
| Metal Catalyst | Reactants | Key Features | Product | Reference |
| Rh(II) | Indole, Ethyl halodiazoacetate | Cyclopropanation-ring expansion | This compound | beilstein-journals.orgbeilstein-journals.org |
| FeCl₃ | 2-Amino-aryl alcohol, β-ketoester | Tandem benzylation-cyclization | Substituted 3-quinolinecarboxylic esters | ustc.edu.cn |
| Co(III) | Aniline, Ketone, Paraformaldehyde | C-H activation, carbonylation, cyclization | Substituted quinolines | rsc.org |
| Rhodium | Aniline derivative, Alkynyl ester | C-H bond activation | Quinoline carboxylates | mdpi.com |
Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion
A novel and efficient method for synthesizing ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net This reaction is proposed to proceed through a cyclopropanation of the indole's C2-C3 double bond, followed by a ring-expansion of the resulting cyclopropane and elimination of a hydrogen halide. beilstein-journals.orgresearchgate.net
The reaction conditions have been optimized, with the dropwise addition of an ice-cooled solution of ethyl halodiazoacetate to a room temperature solution containing the indole, cesium carbonate (Cs₂CO₃), and a rhodium(II) catalyst, such as Rh₂(esp)₂. beilstein-journals.org This method provides good to high yields of this compound. For instance, using ethyl chloro-, bromo-, and iodo-diazoacetate resulted in yields of 90%, 84%, and 70%, respectively. beilstein-journals.org
This rhodium-catalyzed approach offers advantages over traditional methods, which often require harsh conditions like high temperatures and strong bases, and tend to produce low yields and significant amounts of polymeric byproducts. beilstein-journals.org The presence of an N-H group on the indole appears to be crucial for the cyclopropanation-ring expansion pathway to occur. beilstein-journals.orgbeilstein-journals.org When an N-substituted indole was used, a different reaction pathway leading to the formation of a bisindole acetate (B1210297) was observed, with no trace of the desired quinoline product. beilstein-journals.org The substrate scope has been explored, showing that indoles with substituents at the 3, 4, 5, and 6 positions are well-tolerated, while a substituent at the 7-position leads to a poor reaction, and a substituent at the 2-position is detrimental to the reaction. beilstein-journals.orgbeilstein-journals.org
Table 1: Rhodium(II)-Catalyzed Synthesis of this compound
| Entry | Halo-diazoacetate (X-EDA) | Yield (%) |
| 1 | Cl-EDA | 90 |
| 2 | Br-EDA | 84 |
| 3 | I-EDA | 70 |
Reaction Conditions: Indole (1.0 mmol), X-EDA (1.4 mmol), Cs₂CO₃ (1.3 mmol), Rh₂(esp)₂ (0.01 mmol) in CH₂Cl₂ at room temperature. beilstein-journals.org
Palladium-Catalyzed Decarbonylative Cross-Coupling
Palladium catalysis has been instrumental in the development of novel synthetic routes to quinoline derivatives. One such method is the decarboxylative cross-coupling reaction. While direct examples for this compound are not the primary focus of the available literature, related palladium-catalyzed decarboxylative reactions highlight the potential of this strategy. For instance, an efficient decarboxylative cross-coupling of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides has been established using a bimetallic system of PdBr₂ and silver carbonate. acs.org This suggests the possibility of adapting such methodologies for the synthesis of 3-substituted quinolines.
Another relevant palladium-catalyzed method involves the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides access to various quinolines. nih.govrsc.org This process is thought to involve the formation of a palladiaziridine intermediate, followed by C-N bond cleavage, carbopalladation, and subsequent intramolecular cyclization to form the quinoline ring. rsc.org The presence of halogen substituents in the resulting quinoline products allows for further synthetic modifications through cross-coupling reactions. nih.govrsc.org
Copper-Catalyzed Regiocontrolled Three-Component Reactions
Copper-catalyzed reactions offer a cost-effective and environmentally friendly alternative for the synthesis of quinoline derivatives. A notable example is the one-pot, three-component reaction for the synthesis of quinoline-2-carboxylates. This method involves the sequential intermolecular addition of alkynes to imines, followed by an intramolecular ring closure through arylation at room temperature, using Cu(OTf)₂ as the catalyst. organic-chemistry.org This tandem reaction demonstrates high tolerance for various functional groups. organic-chemistry.org
While this specific example leads to 2-carboxylates, the principles of copper-catalyzed multicomponent reactions are broadly applicable. For instance, a copper(I)-catalyzed denitrogenative reaction of triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with terminal alkynes and N-sulfonyl azides provides access to highly substituted thiophenes, showcasing the versatility of copper catalysis in constructing complex heterocyclic systems through the simultaneous formation of multiple bonds. acs.org The development of similar regiocontrolled three-component reactions could provide a direct and efficient route to this compound and its analogs.
Nickel-Catalyzed Dehydrogenative Coupling
Nickel-catalyzed dehydrogenative coupling reactions have emerged as a powerful and sustainable tool for the synthesis of quinolines. rsc.orgfigshare.comorganic-chemistry.orgfigshare.comacs.org These methods often utilize earth-abundant and inexpensive nickel catalysts and can proceed under environmentally benign conditions, sometimes even under aerobic conditions. rsc.orgfigshare.comorganic-chemistry.org
One approach involves the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols with ketones or secondary alcohols, catalyzed by a nickel complex with a tetraaza macrocyclic ligand. rsc.org This one-step synthesis produces a wide variety of substituted quinolines in high yields. rsc.org Another strategy employs a homogeneous, phosphine-free nickel catalyst for the double dehydrogenative coupling of 2-aminobenzyl alcohol or 1-phenylethanol (B42297) with a diol or diamine at a mild temperature of 80 °C. figshare.comorganic-chemistry.orgacs.org A key feature of this catalyst is its ability to store the produced hydrogen in the ligand backbone, avoiding the formation of metal-hydrides and allowing for easy regeneration of the catalyst under aerobic conditions. figshare.comorganic-chemistry.org
Furthermore, a nickel-catalyzed sustainable synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols through a sequential dehydrogenation and condensation process has been reported. figshare.com This methodology is advantageous due to its low catalyst loading and broad substrate scope, accommodating both primary and secondary α-2-aminoaryl alcohols in combination with ketones or secondary alcohols, leading to up to 93% isolated yields of the quinoline derivatives. figshare.com
Organocatalytic and Metal-Free Synthetic Approaches
Chloramine-T Catalysis
Chloramine-T has been identified as an efficient organocatalyst for the synthesis of substituted quinolines via the Friedlander annulation. acgpubs.orgresearchgate.net This method involves the reaction of 2-amino aryl ketones with ketones in refluxing acetonitrile. acgpubs.orgresearchgate.net For example, the reaction of 2-amino acetophenone with ethyl acetoacetate in the presence of chloramine-T affords ethyl-2,4-dimethylquinoline-3-carboxylate in excellent yield within 4 hours. acgpubs.orgresearchgate.net
The reaction conditions have been optimized, and it was found that the reaction proceeds effectively at reflux temperature in acetonitrile. researchgate.net This protocol offers a simple and straightforward approach to a variety of quinoline derivatives with good yields. acgpubs.org
Table 2: Chloramine-T Catalyzed Synthesis of a Quinoline Derivative
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| 2-Amino acetophenone | Ethyl acetoacetate | Ethyl-2,4-dimethylquinoline-3-carboxylate | Excellent |
Reaction Conditions: Chloramine-T (1 mmol), acetonitrile, reflux, 4 hours. acgpubs.orgresearchgate.net
Ionic Liquid Mediated Synthesis
Ionic liquids (ILs) have gained significant attention as green reaction media and catalysts in organic synthesis. rsc.orgsemanticscholar.orgmdpi.comjetir.org Their unique properties, such as low vapor pressure, high thermal stability, and recyclability, make them attractive alternatives to traditional volatile organic solvents. rsc.orgjetir.org
Several quinoline synthesis methods, including the Skraup, Doebner-von Miller, and Friedlander reactions, have been successfully adapted to use ionic liquids. semanticscholar.orgmdpi.com For instance, the Friedlander synthesis has been shown to be efficient when using a substoichiometric amount of the ionic liquid [bmim]HSO₄ under solvent-free conditions, offering short reaction times and high yields. mdpi.com Similarly, novel Brønsted-acidic ionic liquids like [Msim][OOCCCl₃] have been employed as recyclable catalysts for the Friedlander reaction, achieving yields up to 100%. mdpi.com
In a specific application, a protic ionic liquid, tris-(2-hydroxy-ethyl)-ammonium formate (B1220265) (TEAOHF), has been used as a catalyst for the synthesis of quinoline derivatives under solvent-free conditions at a moderate temperature of 70 °C. jetir.org This system is noted for its neat reaction conditions, simple procedure, easy workup, and excellent yields. jetir.org The Doebner reaction has also been investigated in an ionic liquid medium, where the reaction time and the nature of the aldehyde substrate were found to influence the ratio of mono- to disubstituted quinoline products. mdpi.com
Iodine-Catalyzed Annulation
Iodine has emerged as an effective catalyst for the synthesis of quinoline derivatives. semanticscholar.orgrsc.org This method often proceeds through a tandem process involving dehydration to form an imine from an aldehyde and an amine, followed by a nucleophilic reaction of the imine, annulation, and subsequent aromatization, all occurring in a single pot. eurekalert.org
One notable application is in the synthesis of 2,4-disubstituted quinolines from aryl amines, aryl ketones, and styrenes. rsc.org The proposed mechanism involves a sequence of iodination, Kornblum oxidation, a Povarov reaction, and aromatization. rsc.org In some cases, molecular iodine is used to catalyze the [4+2] cycloaddition of in situ-generated azadienes with alkynes. semanticscholar.org This approach is valued for its efficiency and the ability to construct complex quinoline structures from simple precursors. rsc.orgeurekalert.org The use of iodine as a catalyst is a key feature of some Friedländer synthesis variations as well. wikipedia.orgorganic-chemistry.org
Green and Eco-Friendly Methodologies
In recent years, there has been a significant shift towards the development of green and eco-friendly methods for quinoline synthesis to minimize the use of hazardous materials and reduce environmental impact. nih.govresearchgate.net These strategies often focus on the use of greener solvents like water and ethanol, and employing catalysts that are less toxic and can be recycled. researchgate.netnih.gov
Microwave-Assisted Synthesis:
Microwave irradiation has been successfully utilized to accelerate the synthesis of quinoline derivatives, significantly reducing reaction times and often improving yields compared to conventional heating methods. benthamdirect.comasianpubs.orgnih.gov This technique has been applied to various quinoline-forming reactions, including the Gould-Jacobs reaction and Friedländer synthesis. ablelab.euresearchgate.netmdpi.com For instance, the microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride was achieved in just 50 seconds at 600 W. asianpubs.org Microwave-assisted multicomponent reactions, often catalyzed by solid acids like montmorillonite (B579905) K-10, provide an efficient and atom-economical route to substituted quinolines. rsc.org
Ultrasound-Assisted Synthesis:
Ultrasound irradiation is another green technique that has been effectively used to synthesize quinoline derivatives. rsc.orgnih.govnih.govmdpi.com This method offers benefits such as shorter reaction times, lower energy consumption, and improved yields. rsc.org Ultrasound has been employed for the N-alkylation of imidazoles as a preliminary step in the synthesis of hybrid quinoline-imidazole compounds and for the one-pot, three-component synthesis of 2-substituted quinolines in water. rsc.orgnih.gov The synthesis of 6-substituted indolo[2,3-b]quinolines has also been achieved using an ultrasound-assisted method involving sequential C-N bond-forming reactions. nih.gov
Domino and Multicomponent Reaction Strategies
Domino and multicomponent reactions (MCRs) represent highly efficient synthetic strategies for the construction of the quinoline skeleton, as they allow for the formation of multiple bonds in a single operation from simple starting materials. researchgate.net
Arylmethyl Azide (B81097) Domino Processes
A notable domino process for the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters utilizes arylmethyl azides as precursors. rsc.orgnih.govtsri.or.th In this method, an acid-promoted rearrangement of the arylmethyl azide generates an N-aryl iminium ion in situ. rsc.orgnih.gov This reactive intermediate then reacts with ethyl 3-ethoxyacrylate, followed by intramolecular electrophilic aromatic substitution, elimination, and subsequent oxidation to yield the desired quinoline product in moderate to excellent yields. rsc.orgnih.gov This process demonstrates the utility of domino reactions in constructing the quinoline core efficiently. A copper-catalyzed multicomponent domino reaction of 2-bromobenzaldehydes, aryl methyl ketones, and sodium azide has also been developed to produce 1H- wikipedia.orgnih.goviipseries.orgtriazolo[4,5-c]quinoline derivatives. nih.govfigshare.com
Arbuzov/Horner–Wadsworth–Emmons (HWE) Olefination in Quinoline Functionalization
The combination of the Arbuzov and Horner–Wadsworth–Emmons (HWE) reactions provides a powerful one-pot method for the functionalization of the quinoline core, particularly for the synthesis of styrylquinoline derivatives. nih.govrsc.org This strategy has been successfully employed to synthesize a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates. nih.govrsc.org The synthesis starts with a newly prepared ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. nih.govrsc.org This substrate undergoes a successive Arbuzov reaction with a phosphite (B83602) to form a phosphonate, followed by an in-situ HWE olefination with an aldehyde to construct the styryl double bonds. rsc.org This one-pot procedure is valued for its experimental simplicity, use of inexpensive reagents, and good yields. nih.gov
Multicomponent Reactions for Quinoline Skeleton Formation
Multicomponent reactions (MCRs) are a cornerstone of efficient quinoline synthesis, with several classic named reactions falling under this category. These reactions are prized for their ability to construct the quinoline ring system in a single step from three or more starting materials. researchgate.net
Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate, to form a substituted quinoline. wikipedia.orgresearchgate.net The reaction can be catalyzed by acids or bases. organic-chemistry.orgresearchgate.net Variations of this reaction have been developed using different catalysts, including metal salts and iodine, to control selectivity. organic-chemistry.orgrsc.orgrsc.org
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong acids, and modern variations have explored the use of solid acid catalysts like silver(I)-exchanged Montmorillonite K10 to create a more environmentally friendly process. wikipedia.orgukzn.ac.za
Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. iipseries.orgwikipedia.orgscribd.com The reaction proceeds via a Schiff base intermediate which then undergoes ring closure. wikipedia.org
Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinolines by reacting an aniline with an alkoxymethylenemalonic ester. wikipedia.orgwikidoc.org The initial condensation is followed by a thermal cyclization. wikipedia.orgmdpi.com Microwave-assisted versions of this reaction have been shown to significantly reduce reaction times and improve yields. ablelab.eu
Synthesis of Substituted this compound Building Blocks
The synthesis of substituted this compound derivatives often serves as a crucial step for the development of more complex molecules. For instance, (E)-2-styrylquinoline-3-carboxylic acid derivatives have been synthesized through the direct olefination of 2-methylquinoline-3-carboxylic acid with aromatic aldehydes using a deep eutectic solvent as a green and efficient catalyst and reaction medium. sioc-journal.cn Another approach involves the synthesis of (E)-ethyl 4-phenyl-2-styrylquinoline-3-carboxylate derivatives through a tandem Friedländer annulation and Knoevenagel condensation. rsc.org
The synthesis of ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate has been achieved via a chlorotrimethylsilane (B32843) (TMSCl)-mediated Friedländer reaction between o-aminoacetophenone and 4-chloroacetoacetic ester. nih.gov This intermediate can then be further functionalized, for example, through radical bromination at the 4-methyl group to create ethyl 2,4-bis(halomethyl)quinoline-3-carboxylate, a key precursor for the Arbuzov/HWE synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates. nih.govrsc.org The synthesis of various 2-styrylquinoline-3-carboxylate derivatives has also been documented. researchgate.net
Halogenated this compound Intermediates
Halogenated quinolines are crucial building blocks in organic synthesis, offering reactive sites for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions. The synthesis of halogenated ethyl quinoline-3-carboxylates can be achieved through several strategic approaches, primarily by incorporating the halogen atom from the start via a halogenated precursor or by direct halogenation of the quinoline core.
One prominent method involves a Rh(II)-catalyzed reaction between a halogenated indole and a halodiazoacetate. beilstein-journals.orgresearchgate.net This reaction proceeds through a proposed cyclopropanation at the 2- and 3-positions of the indole, followed by ring expansion and elimination to form the quinoline ring. beilstein-journals.org For instance, the reaction of 5-bromoindole (B119039) with ethyl bromodiazoacetate (Br-EDA) in the presence of a rhodium catalyst yields ethyl 5-bromoquinoline-3-carboxylate. researchgate.net The reaction tolerates halogens at various positions on the indole ring, although the yield can be affected by the position and nature of the substituent. researchgate.net
Another foundational method for creating halogenated quinolines is the Gould-Jacobs reaction, which utilizes halogenated anilines as starting materials. wikipedia.orgwikidoc.orgresearchgate.net This reaction involves the condensation of a substituted aniline with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate. wikipedia.orgrsc.org The use of fluoro-substituted anilines, for example, leads to the formation of fluoro-4-hydroxyquinoline-3-carboxylic acids, which are key intermediates for antibacterial agents. researchgate.net Similarly, 4,7-dichloroquinoline (B193633) has been synthesized using this approach. wikidoc.org
Direct chlorination represents another viable pathway. For example, ethyl 4,6-dichloroquinoline-3-carboxylate is synthesized by the chlorination of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. This transformation typically employs chlorinating agents to replace the hydroxyl group at the 4-position with a chlorine atom, providing a di-halogenated product ready for further functionalization.
Table 1: Synthesis of Halogenated this compound Derivatives
| Product | Starting Materials | Methodology | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 5-bromoquinoline-3-carboxylate | 5-Bromoindole, Ethyl bromodiazoacetate (Br-EDA) | Rh(II)-Catalyzed Cyclopropanation-Ring Expansion | Rh₂(esp)₂, Cs₂CO₃, CH₂Cl₂ | 83% | researchgate.net |
| Ethyl 5-chloroquinoline-3-carboxylate | 5-Chloroindole, Ethyl bromodiazoacetate (Br-EDA) | Rh(II)-Catalyzed Cyclopropanation-Ring Expansion | Rh₂(esp)₂, Cs₂CO₃, CH₂Cl₂ | 76% | researchgate.net |
| Ethyl 4,6-dichloroquinoline-3-carboxylate | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, Oxalyl chloride | Direct Chlorination | Dichloromethane (DCM) | 90% | |
| Fluoro-4-hydroxyquinoline-3-carboxylic acids | Fluoro-anilines, Diethyl ethoxymethylenemalonate | Gould-Jacobs Reaction | Condensation followed by thermal cyclization | N/A | researchgate.net |
Functionalized Quinoline-3-Carboxylate Scaffolds
The development of functionalized quinoline-3-carboxylate scaffolds is essential for creating compounds with tailored biological and physical properties. Modern synthetic chemistry offers several elegant and efficient methods to achieve this, moving beyond classical name reactions to more modular and versatile approaches.
A novel and efficient method for the synthesis of ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. beilstein-journals.orgresearchgate.net This reaction is proposed to proceed via a cyclopropanation-ring expansion pathway. beilstein-journals.org It is a mild process that tolerates a range of substituents on the indole ring, including electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro, providing good to excellent yields of the corresponding functionalized ethyl quinoline-3-carboxylates. researchgate.net The reaction's efficiency is dependent on the halogen of the diazoacetate, with yields of 90% for chloro-, 84% for bromo-, and 70% for iodo-derivatives when reacted with indole. researchgate.net
Another innovative strategy is a Pummerer reaction-enabled modular synthesis that uses readily available aspartates and anilines. nih.govacs.org An acidic I₂-DMSO system facilitates a formal [3 + 2 + 1] annulation to selectively form the alkyl quinoline-3-carboxylate core. nih.govacs.org This method is notable for its use of simple starting materials and its extension to the synthesis of 3-arylquinolines by substituting aspartates with phenylalanines. nih.gov
A rapid, one-pot synthesis of substituted 3-carboxylquinolines has been developed using 4-chloro-3-formylcoumarin and various substituted anilines. scispace.com The reaction is catalyzed by sulfuric acid in methanol (B129727) at room temperature and proceeds via a domino Schiff base condensation, followed by cyclization, aromatization, and ring-opening to afford the desired products in a short time frame (5-30 minutes). scispace.com
Furthermore, a convenient two-step synthesis produces ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids. nih.gov The process first converts the anthranilic acid to an isatoic anhydride, which then reacts with the sodium enolate of ethyl acetoacetate to form the substituted quinoline. nih.gov This modified Coppola quinoline synthesis avoids the use of sodium hydride, opting instead for sodium hydroxide, and proceeds via acylation followed by dehydrative intramolecular cyclization. nih.gov The Gould-Jacobs reaction remains a cornerstone for synthesizing 4-hydroxyquinoline-3-carboxylates, which can be further functionalized. wikipedia.orgekb.eg For example, ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate was prepared using a Gould-Jacobs type cyclization, demonstrating the method's utility in preparing complex, protected quinoline systems. ekb.eg
Table 2: Synthesis of Functionalized Quinoline-3-Carboxylate Scaffolds
| Methodology | Key Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Rh(II)-Catalyzed Cyclopropanation-Ring Expansion | Indoles, Ethyl halodiazoacetates | Rh₂(esp)₂, Cs₂CO₃, CH₂Cl₂ | Substituted ethyl quinoline-3-carboxylates | beilstein-journals.orgresearchgate.net |
| Pummerer Reaction-Enabled Annulation | Aspartates, Anilines | I₂-DMSO, 140 °C | 2,4-Unsubstituted alkyl quinoline-3-carboxylates | nih.govacs.org |
| Domino Condensation-Cyclization-Ring Opening | 4-Chloro-3-formylcoumarin, Anilines | 30% H₂SO₄ in methanol, Room Temp. | Substituted 2-chloroquinoline-3-carboxylic acids | scispace.com |
| Modified Coppola Synthesis | Isatoic anhydrides, Ethyl acetoacetate | NaOH, N,N-dimethylacetamide, 100 °C | Substituted ethyl 4-hydroxy-2-methylquinoline-3-carboxylates | nih.gov |
| Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | Thermal cyclization (~250 °C) | Substituted 4-hydroxyquinoline-3-carboxylates | wikipedia.orgekb.eg |
Chemical Reactivity and Mechanistic Investigations of Ethyl Quinoline 3 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions
The quinoline (B57606) ring system's electronic nature dictates its susceptibility to substitution reactions. The 2- and 4-positions of the quinoline nucleus are electron-deficient and, therefore, highly reactive towards nucleophiles. thieme-connect.de This reactivity is a cornerstone of quinoline chemistry, often exploited in synthetic strategies. thieme-connect.de Conversely, electrophilic substitution on the quinoline ring is more complex and is influenced by whether the quinoline nitrogen is protonated or complexed. thieme-connect.de
In the context of ethyl quinoline-3-carboxylate, the presence of the electron-withdrawing ethyl carboxylate group at the 3-position further deactivates the pyridine (B92270) ring towards electrophilic attack. However, this electronic feature enhances its reactivity towards nucleophiles. For instance, derivatives like ethyl 4-chloroquinoline-3-carboxylate readily undergo nucleophilic substitution at the 4-position with reagents such as amines or thiols. The unsubstituted this compound is less reactive toward nucleophilic substitution compared to its halogenated counterparts due to its less electron-deficient nature.
The carboxylate moiety itself can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups and making it a versatile synthetic intermediate. smolecule.com
Oxidation and Reduction Pathways
The quinoline ring within this compound can undergo both oxidation and reduction, which alters its electronic properties. Common oxidizing agents like potassium permanganate (B83412) and reducing agents such as sodium borohydride (B1222165) can be employed for these transformations.
Reduction of the quinoline ring can be achieved through methods like catalytic hydrogenation, although some standard reduction techniques such as the Wolff-Kishner reduction may not be successful. umich.edu For instance, bromomethyl ketones derived from this compound can be catalytically reduced to the corresponding amino alcohols. ias.ac.in
Oxidation of the triple bond in precursors during the synthesis of related imidazole (B134444) derivatives has been noted to be a sensitive reaction, sometimes leading to oxidative cleavage. acs.org Furthermore, a domino process for synthesizing quinoline-3-carboxylic acid derivatives involves an oxidation step using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). vulcanchem.com
Transition-Metal-Mediated Functionalizations
Transition-metal catalysis provides a powerful toolkit for the functionalization of this compound and its derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed reactions are prominent in the functionalization of quinoline systems. For example, a palladium-catalyzed Sonogashira reaction can be used to introduce an ethynyl (B1212043) group, which can then be further functionalized. Attempts have been made to substitute the ethoxy group of this compound with 4-methylpyridine, although this has proven challenging. acs.orgacs.org
Carbonylation reactions, often catalyzed by palladium, are effective for producing quinoline carboxylates. thieme-connect.de For instance, palladium-catalyzed carbonylation of 2-bromo-6-methoxynaphthalene (B28277) using ethanol (B145695) as the nucleophile yields ethyl 6-methoxy-2-naphthoate, a related reaction demonstrating the utility of this method. acs.org
The formation of carbon-heteroatom bonds is a critical aspect of synthesizing biologically active quinoline derivatives. Nucleophilic substitution reactions on activated quinoline precursors, such as ethyl 4-chloroquinoline-3-carboxylates, are commonly used to introduce nitrogen and sulfur nucleophiles. tandfonline.comtandfonline.com For example, microwave-assisted nucleophilic substitution with 3-aminobenzenesulfonamide (B1265440) has been employed to synthesize novel sulfonamide derivatives. tandfonline.comtandfonline.com
Carbonylation and Vinylation Processes
Ring Expansion and Cyclization Transformations
This compound can be synthesized through innovative ring expansion and cyclization strategies. A notable method involves the rhodium(II)-catalyzed reaction of indoles with halodiazoacetates. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This reaction is believed to proceed through a cyclopropanation of the indole's C2-C3 double bond, followed by a ring expansion of the resulting cyclopropane (B1198618) intermediate and elimination of a hydrogen halide. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method has been shown to be efficient, with yields of this compound being dependent on the halogen of the diazoacetate (Cl: 90%, Br: 84%, I: 70%). beilstein-journals.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org
The presence of a substituent on the indole (B1671886) nitrogen can alter the reaction pathway, preventing the cyclopropanation-ring expansion and leading to other products. beilstein-journals.orgbeilstein-journals.org Cyclization reactions, such as the Gould-Jacobs cyclization, are also employed in the synthesis of quinolone precursors which can then be converted to quinoline-3-carboxylates. uio.no Furthermore, the Friedländer condensation, which involves the reaction of an o-aminoaryl ketone with a carboxylic acid derivative, is another classical method for forming the quinoline structure. smolecule.com
Interactive Data Tables
Table 1: Synthesis of this compound via Rh(II)-Catalyzed Ring Expansion
| Halodiazoacetate Reactant | Catalyst | Base | Yield (%) | Reference |
| Ethyl chlorodiazoacetate | Rh₂(esp)₂ | Cs₂CO₃ | 90 | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
| Ethyl bromodiazoacetate | Rh₂(esp)₂ | Cs₂CO₃ | 84 | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
| Ethyl iododiazoacetate | Rh₂(esp)₂ | Cs₂CO₃ | 70 | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
Table 2: Key Reactions and Transformations
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Nucleophilic Substitution | Amines, Thiols (on 4-chloro derivative) | 4-Substituted quinoline-3-carboxylates | |
| Reduction | Catalytic Hydrogenation | Amino alcohols (from bromomethyl ketone) | ias.ac.in |
| Carbonylation | Palladium catalyst, CO, Ethanol | Quinoline carboxylates | thieme-connect.deacs.org |
| Cyclization (Gould-Jacobs) | Substituted anilines, Diethyl ethoxymethylenemalonate, Dowtherm A | Quinolones | acs.org |
Mechanistic Elucidation of Key Reactions (e.g., cyclopropanation-ring expansion, radical bromination)
The chemical versatility of this compound is demonstrated through various transformations. Mechanistic studies have provided insight into the pathways of its formation and subsequent reactions. Key among these are the rhodium-catalyzed cyclopropanation-ring expansion of indoles and radical bromination reactions.
Cyclopropanation-Ring Expansion
A novel and efficient method for synthesizing ethyl quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between an indole and an ethyl halodiazoacetate. rsc.orgbeilstein-journals.org This transformation is proposed to proceed through a cyclopropanation-ring expansion mechanism. rsc.orgmdpi.com
Proposed Reaction Pathway:
The reaction is initiated by the rhodium(II) catalyst, such as dirhodium(II) bis(espinate) [Rh₂(esp)₂], which reacts with the ethyl halodiazoacetate (X-EDA, where X = Cl, Br, I) to form a rhodium carbenoid. This electrophilic carbene species then reacts with the electron-rich C2-C3 double bond of the indole ring. rsc.orgmdpi.com
The proposed mechanism unfolds as follows:
Cyclopropanation: The rhodium carbenoid undergoes cyclopropanation at the 2- and 3-positions of the indole to generate a labile indoline (B122111) halocyclopropyl ester intermediate. rsc.orgrsc.org This intermediate is typically unstable and not isolated. mdpi.com
Ring Opening and Elimination: The transient cyclopropane intermediate undergoes spontaneous ring opening. This is followed by the elimination of a hydrogen halide (H-X) to yield the aromatic quinoline ring system. rsc.orgbeilstein-journals.org
The presence of an N-H bond on the indole appears to be crucial for the cyclopropanation-ring expansion to occur, as N-substituted indoles tend to follow different reaction pathways. rsc.orgrsc.org Attempts to isolate the cyclopropane intermediate by using N-Boc-indole were unsuccessful, further suggesting the lability of this species and the necessity of the free N-H for the desired transformation. rsc.org
Research Findings:
Studies have shown that the choice of halogen on the ethyl diazoacetate influences the reaction yield. Under optimized conditions, the yields for the synthesis of this compound from indole were found to be highest with ethyl chlorodiazoacetate. rsc.org
| Halodiazoacetate (X-EDA) | Halogen (X) | Isolated Yield (%) |
|---|---|---|
| Ethyl chlorodiazoacetate (Cl-EDA) | Cl | 90 |
| Ethyl bromodiazoacetate (Br-EDA) | Br | 84 |
| Ethyl iododiazoacetate (I-EDA) | I | 70 |
The reaction conditions are generally mild, taking place at room temperature, which is a significant advantage over older methods that required high temperatures and strong bases. rsc.org The reaction is also tolerant of various substituents on the indole ring, particularly at the 4, 5, and 6 positions. rsc.org However, a substituent at the 7-position leads to a poor reaction, and a substituent at the 2-position is detrimental to the formation of the quinoline product. rsc.org
Radical Bromination
Radical bromination of this compound derivatives, particularly those bearing alkyl substituents, is typically achieved using N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator like benzoyl peroxide (BPO) or under photocatalytic conditions. nih.gov This reaction primarily targets benzylic or allylic positions, which are C-H bonds adjacent to an aromatic ring or a double bond, respectively.
General Mechanism:
The reaction proceeds via a radical chain mechanism: libretexts.org
Initiation: A radical initiator (like BPO) or light promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical (Br•). mdpi.com
Propagation:
The bromine radical abstracts a hydrogen atom from a susceptible position on the substrate (e.g., a methyl group attached to the quinoline ring) to form hydrogen bromide (HBr) and a resonance-stabilized benzylic/allylic radical. libretexts.org
This substrate radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. libretexts.orgorganic-chemistry.org
Termination: The reaction ceases when radicals combine with each other.
Research Findings on Substituted Derivatives:
Direct mechanistic studies on the parent this compound are scarce, as it lacks a readily abstractable hydrogen for this type of reaction. However, research on substituted analogs provides clear insights.
In a study involving ethyl 2,4-dimethylquinoline-3-carboxylate , attempts to perform a radical bromination on both methyl groups using NBS were undertaken. rsc.orgresearchgate.net The goal was to form the corresponding 2,4-bis(bromomethyl) derivative. However, the reaction proved difficult to control, leading to a mixture of byproducts that were hard to separate, indicating the high reactivity of the benzylic positions. rsc.orgresearchgate.net
Another investigation focused on the radical bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate using NBS and BPO under photocatalytic conditions. nih.gov The intention was to brominate the methyl group at the C-2 position. The experiment resulted in the formation of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate. nih.gov This outcome demonstrates two distinct reactivity patterns:
Radical Bromination: The methyl group at the C-2 position was subjected to radical bromination, leading to a dibromomethyl group.
Electrophilic Aromatic Substitution: The electron-rich benzene (B151609) portion of the quinoline ring underwent electrophilic bromination at the C-5 and C-8 positions. nih.gov
Applications in Medicinal Chemistry and Biological Sciences
Antimicrobial Activity and Mechanisms of Action
Derivatives of ethyl quinoline-3-carboxylate have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The core quinoline (B57606) structure can be modified at various positions to enhance potency and broaden the spectrum of activity.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Quinoline-3-carboxylate derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. google.com Their mechanism of action often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. rsc.org
Research has demonstrated that specific substitutions on the quinoline ring are critical for antibacterial potency. For instance, ethyl 7-chloro-6-fluoro derivatives have shown minimum inhibitory concentrations (MICs) of 8–16 µg/mL against resistant pathogens. The presence of electron-withdrawing groups, such as bromine or fluorine at the C7 position, can enhance the inhibition of bacterial topoisomerase. Furthermore, some 7-substituted 6-fluoro-1-methylene-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives have demonstrated excellent in vitro activity against both Gram-positive and Gram-negative bacteria, including quinolone-resistant Staphylococcus aureus. clockss.org
A series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and showed antigram-negative activity comparable to their N-ethyl counterparts. nih.gov Additionally, pyrano[3,2-c]quinoline derivatives have been found to be effective against bacterial growth, particularly against Pseudomonas aeruginosa. researchgate.net Some studies have also reported modest antimicrobial activity of certain quinoline derivatives against Helicobacter pylori, suggesting potential for broad-spectrum anti-infective development. mdpi.com
Table 1: Antibacterial Efficacy of this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Observed Efficacy (MIC or Inhibition Zone) | Reference(s) |
|---|---|---|---|
| Ethyl 7-bromo-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate | Staphylococcus aureus | MIC: 0.5 - 10 µg/mL | |
| Ethyl 7-chloro-6-fluoro derivatives | Resistant pathogens | MIC: 8–16 µg/mL | |
| Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | Staphylococcus aureus | Inhibition Zone: 22 mm, MIC: 16 µg/mL | |
| Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | Escherichia coli | Inhibition Zone: 20 mm, MIC: 32 µg/mL | |
| Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | Pseudomonas aeruginosa | Inhibition Zone: 23 mm, MIC: 8 µg/mL | |
| Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | Klebsiella pneumoniae | Inhibition Zone: 25 mm, MIC: 16 µg/mL | |
| 2-Arylamino-8-fluoro- vulcanchem.comthiadiazolo-[3,2-a]pyrimidin-[5,4-c]quinolin-5-ones | Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Proteus vulgaris, Salmonella typhimurium, Pseudomonas aeruginosa, Escherichia coli, Salmonella paratyphi A | Significant to moderate activity against tested strains. | ajol.info |
| Coumarin-3-carboxylic acid derivatives with thioether quinoline moiety | Xanthomonas oryzae pv oryzae (Xoo), Acidovorax citrulli (Aac) | High inhibition rates at 50 µg/mL. | acs.org |
Antifungal Efficacy
Certain derivatives of this compound have also been evaluated for their antifungal properties. smolecule.com For example, the hybridization of the quinoline structure with a triazole moiety has been shown to improve antifungal activity. A study on novel 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid derivatives indicated that these compounds retained antibacterial activities and also possessed some antifungal properties. scispace.com Furthermore, synthesized pyrrolo[1,2-a]quinoline (B3350903) derivatives have displayed moderate to good antifungal activity. ijlpr.com
Structure-Activity Relationship (SAR) Studies in Antimicrobials
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the quinoline ring significantly influence biological activity.
Key findings from SAR studies include:
Electron-withdrawing groups: Substituents like halogens (e.g., Br, F, Cl) at positions C6 and C7 of the quinoline ring generally enhance antibacterial activity. cymitquimica.com
C3 Substituents: The ethyl carboxylate group at the C3 position is important for activity. Its replacement with a carboxylic acid or amide group can abolish antimalarial potency, suggesting different SAR for different microbial targets. nih.gov
C4 Substitutions: Modifications at the C4 position can modulate activity. For instance, the introduction of an amino group or other heterocyclic moieties can influence the antimicrobial spectrum.
Hybrid Molecules: Combining the quinoline-3-carboxylate scaffold with other bioactive heterocycles, such as pyrazole (B372694), isoxazole, pyrimidine, and thiazole, can lead to compounds with potent and broad-spectrum antimicrobial activities.
Fluorine Substituents: The presence of fluorine atoms often enhances antimicrobial potency. ajol.infosmolecule.com
Anticancer Activity and Cellular Effects
In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of anticancer agents. smolecule.comarabjchem.org They exert their effects through various mechanisms, including cytotoxicity against cancer cells and the induction of apoptosis.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
Numerous studies have reported the in vitro cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.
For example, ethyl 4,6-dichloroquinoline-3-carboxylate has been reported to exhibit anticancer properties. Similarly, ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate showed significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, leading to a 100% decrease in tumor cell viability. Novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives have demonstrated significant inhibitory activity against human cancer cell lines A549 (lung), HT29 (colon), and T24 (bladder), with some compounds showing superior potency to the reference drug cisplatin. rsc.orgrsc.org
Pyrano[3,2-c]quinoline-3-carboxylate derivatives have also been synthesized and evaluated for their cytotoxic activity. One such derivative, ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, was identified as a potent derivative against non-small cell lung cancer (NSCLC) A549 cells with an IC50 value of approximately 35 µM. rsc.orgrsc.org Furthermore, polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates have been shown to inhibit the growth of the human breast cancer cell line MCF-7 in a dose- and time-dependent manner. mdpi.com
Table 2: In Vitro Cytotoxicity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Efficacy (IC50) | Reference(s) |
|---|---|---|---|
| Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate | Ehrlich Ascites Carcinoma (EAC) | 100% decrease in tumor cell viability | |
| Ethyl 8-nitrociprofloxacin-triazole conjugates | Prostate cancer (PC3, DU145) | As low as 0.0496 μM | vulcanchem.com |
| Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate | HeLa (Cervical), MCF-7 (Breast), A549 (Lung) | 12.5 µM, 15.0 µM, 10.0 µM respectively | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives (3h, 3k, 3t) | A549 (Lung) | 1.53 µM, 1.38 µM, 2.36 µM respectively | rsc.orgrsc.org |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives (3h, 3k, 3t) | HT29 (Colon) | 1.50 µM, 0.77 µM, 0.97 µM respectively | rsc.orgrsc.org |
| Ethyl 2-amino-9-bromo-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | A549 (Lung) | ~35 µM | rsc.orgrsc.org |
Anti-Proliferative Effects and Apoptosis Induction
The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. vulcanchem.com
For instance, ethyl 4,6-dichloroquinoline-3-carboxylate induces apoptosis in cancer cells by activating caspase-dependent pathways. The anticancer mechanism of ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate is also believed to involve apoptosis induction. Derivatives such as ethyl 8-nitrociprofloxacin-triazole conjugates have been linked to the induction of DNA damage. vulcanchem.com
Furthermore, pyrano[3,2-c]quinoline derivatives have been investigated as dual inhibitors of topoisomerase II and DNA gyrase, with the ability to induce apoptosis. rsc.org One derivative was found to induce apoptosis in A549 cells by 38.49-fold and increase total apoptosis by 20.4% compared to the control. rsc.orgrsc.org The ability of these compounds to interfere with essential cellular processes like DNA replication and cell division underscores their potential as anti-proliferative agents.
Antimalarial and Antitubercular Research
The quinoline core is historically significant in the fight against parasitic and bacterial diseases. This compound serves as a valuable starting point for the synthesis of compounds with potential antimalarial and antitubercular activities.
Several derivatives of this compound have demonstrated significant efficacy against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry. This is a critical area of veterinary medicine where drug resistance is a growing concern. asianpubs.org
Compounds such as Buquinolate and Decoquinate are well-established anticoccidial agents built upon the quinoline-3-carboxylate framework. lookchem.compharmaffiliates.com Buquinolate (ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate) is approved for use as a feed additive to prevent coccidiosis caused by several Eimeria species, including E. tenella. pharmaffiliates.com Similarly, Decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is used to control coccidiosis by inhibiting the parasite's mitochondrial respiration. lookchem.comthegoodscentscompany.com
More recent research has focused on novel derivatives to overcome resistance. A series of ethyl quinoline-carboxylate derivatives featuring a methyl (E)-2-(3-methoxy)acrylate moiety showed promising anticoccidial activity. asianpubs.orgasianpubs.org In particular, one compound in this series, 6-decyloxy-7-ethoxy-4-{6-[2-(2-methoxy-1-methoxycarbonyl-vinyl)phenoxy]pyrimidin-4-yloxy}-quinoline-3-carboxylic acid ethyl ester, registered a high anticoccidial index (ACI) of 168.7. asianpubs.orgasianpubs.org Other complex derivatives, such as 4-hydroxy-11-oxo-11H-chromoene[2,3-g]quinoline-3-carboxylic acid ethyl esters, have also been synthesized and tested, showing moderate to good anticoccidial activity with ACI values ranging from 123 to 148. researchgate.net The development of such novel structures is a key strategy in addressing drug-resistant strains of coccidia. asianpubs.org
The this compound scaffold is a building block for potent antitubercular agents. Research has led to the development of derivatives active against both drug-susceptible (H37Rv) and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis. google.commdpi.comnih.gov
A series of ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives were found to possess anti-TB activity against the H37Rv strain and MDR strains of M. tuberculosis. google.com Some of these compounds displayed a minimum inhibitory concentration (MIC) of approximately 8, 16, or 32 μg/mL. google.com Further studies on similar pyrrolo[1,2-a]quinoline derivatives confirmed activity against H37Rv and MDR strains, with MICs ranging from 8 to 128 µg/mL. mdpi.comnih.gov
Another synthetic strategy involves using ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate as an intermediate to create more complex molecules. rsc.org One such final product, a quinoline-carbohydrazide derivative, demonstrated excellent activity against M. tuberculosis with an MIC value of 0.24 μM/mL. rsc.org Additionally, highly active compounds have been developed from other quinoline-3-carboxylic acid precursors. For example, certain thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives have shown potent in vitro activity, with MICs as low as 0.09 μM against both M. tuberculosis H37Rv and MDR-TB strains. researchgate.net
A primary driver for synthesizing new derivatives of this compound is the urgent need to overcome widespread drug resistance. mdpi.compreprints.orgnih.gov In antitubercular research, a key strategy is the explicit design and testing of novel compounds against known resistant strains. Several research programs have successfully developed this compound-based molecules that retain activity against MDR strains of M. tuberculosis. google.commdpi.com This demonstrates the scaffold's potential to evade existing resistance mechanisms. The acclaimed anti-MDR-TB drug Bedaquiline, a diarylquinoline, underscores the power of the broader quinoline class in this field. rsc.org
In the context of protozoan infections, the strategy often involves creating structurally novel compounds that are different from traditional drugs, thereby increasing the likelihood they will be effective against resistant parasite populations. asianpubs.org For coccidiosis, resistance to existing quinolone-type anticoccidials has declined their effectiveness. asianpubs.org The development of new quinoline carboxylate derivatives with different substitution patterns is a direct attempt to circumvent this resistance and provide new therapeutic options. asianpubs.org
Activity Against Mycobacterium tuberculosis Strains
Enzyme Inhibition and Receptor Modulation
The this compound structure is a key component in the design of molecules that can inhibit specific enzymes or modulate receptors, leading to therapeutic effects.
Derivatives of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, which are crucial metalloenzymes involved in numerous physiological processes. researchgate.nettandfonline.comnih.gov A series of novel benzenesulfonamides incorporating unsubstituted or substituted this compound moieties were synthesized and evaluated for their in vitro inhibitory activity against the cytosolic isoforms hCA I and hCA II. researchgate.nettandfonline.comnih.gov
The study found that these quinoline-based compounds inhibited both isoforms to varying degrees. researchgate.nettandfonline.com The inhibition constants (KIs) against hCA I were in the range of 0.966–9.091 μM. researchgate.nettandfonline.comnih.gov The same compounds were generally more potent against hCA II, with KIs ranging from 0.083–3.594 μM. researchgate.nettandfonline.comnih.govnih.gov
Structure-activity relationship (SAR) analysis revealed that the substitution pattern on the quinoline ring significantly influenced inhibitory activity. The most active inhibitor of hCA II was a primary sulfonamide derivative with 7-chloro and 6-fluoro substitutions on the quinoline ring, which recorded a KI of 0.083 μM. researchgate.netnih.govnih.gov In contrast, a corresponding secondary sulfonamide analog did not inhibit hCA II up to a concentration of 10 μM, highlighting the critical role of the primary sulfonamide group as a zinc-binding anchor for effective CA inhibition. researchgate.netnih.govnih.gov
HIV-1 Integrase Inhibition
The viral enzyme integrase (IN) is a critical target for the development of new HIV-1 inhibitors due to its essential role in the viral replication cycle and the absence of a counterpart in mammalian cells. nih.gov Quinolone-3-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase inhibitors. nih.govacs.org
Researchers have designed and synthesized novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives based on the structure of elvitegravir (B1684570) (GS-9137), a known HIV-1 integrase inhibitor. nih.govmdpi.comnih.gov These efforts aim to explore the structure-activity relationships (SAR) by modifying substituents at the N-1 and C-6 positions of the quinoline scaffold. nih.gov While some of the synthesized compounds showed low inhibitory activity against HIV integrase in initial screenings, these studies provide valuable data for the future design of more potent inhibitors. nih.gov
The general pharmacophore model for this class of inhibitors includes a negatively ionizable feature, a hydrogen-bond acceptor, and two hydrophobic aromatic features. nih.gov The chelation of Mg2+ ions in the active site of the integrase by adjacent carboxylic and hydroxyl groups is a key interaction for inhibitory activity. d-nb.info However, studies on 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives indicated that while these compounds can bind to the active site, the chelation might not be strong enough for potent anti-HIV-1 activity on its own. d-nb.info
Further research has led to the synthesis of 6-fluoro-4-quinolone-3-carboxylic acids which have shown moderate to good anti-HIV-1 integrase inhibitory activity. nih.govijpsr.com These findings underscore the importance of the quinoline-3-carboxylate scaffold in the ongoing search for effective HIV-1 integrase inhibitors. mdpi.com
Tyrosine Kinase and Other Receptor Interactions
Derivatives of this compound have been investigated for their interactions with various kinases and cellular receptors, highlighting their potential in cancer therapy and other diseases.
Tyrosine Kinase Inhibition: The c-Met receptor tyrosine kinase is a target in cancer therapy, and quinoline-based compounds have been explored as inhibitors. researchgate.netnih.gov Molecular docking studies have revealed that the quinoline ring can form π-π stacking interactions with key amino acid residues like Tyr1159 in the c-Met active site. nih.gov Additionally, the nitrogen atom of the quinoline can form a hydrogen bond with Met1160, contributing to the stabilization of the ligand-protein complex. nih.gov
For instance, N-Ethylamino-2-oxo-1,2-dihydro-quinoline-3-carboxamide, a structural analog, has been shown to inhibit KGFR tyrosine kinase with an IC₅₀ of 0.8 µM. vulcanchem.com Hybrids of the known tyrosine kinase inhibitor imatinib (B729) with quinoline have also been synthesized and evaluated for their antimyeloproliferative activity, demonstrating interactions with the BCR-ABL1 tyrosine kinase. nih.gov
Other Receptor Interactions: Quinolone derivatives have also been developed as selective agonists for the CB2 cannabinoid receptor. ucl.ac.be Studies on 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have shown that these compounds exhibit selectivity for the CB2 receptor and act as agonists in functional assays. ucl.ac.beucl.ac.be The structure-activity relationship studies indicated that substitutions at position 7 of the quinoline ring and the nature of the carboxamide group are crucial for affinity and selectivity. ucl.ac.be
Furthermore, some quinoline derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, which are involved in various physiological processes. nih.govtandfonline.com
Anti-inflammatory and Antiviral Potential
The versatile quinoline scaffold, particularly derivatives of this compound, has demonstrated significant potential as a source of anti-inflammatory and antiviral agents.
Anti-inflammatory Activity: Certain quinoline derivatives have been reported to possess anti-inflammatory properties. mdpi.com For example, compounds structurally related to ethyl 4-chloro-6-methylquinoline-3-carboxylate have been shown to significantly reduce inflammatory markers in animal models. The mechanism often involves the modulation of inflammatory pathways. Studies on 2-substituted 3-arylquinoline derivatives have demonstrated their ability to inhibit LPS-induced inflammatory responses in macrophages. mdpi.com Furthermore, quinoline-3-carboxylic acid has shown notable anti-inflammatory affinity in studies using RAW264.7 mouse macrophages. nih.gov
Antiviral Activity: Beyond HIV, this compound derivatives have been explored for activity against other viruses. google.comgoogle.com For instance, certain 4-hydroxy-quinoline-3-carboxylates have shown antiviral activity against the A2 Turkey/England/1963 influenza virus. google.com Specifically, ethyl 6-n-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate was noted for its marked effect. google.com
Additionally, research into quinoline derivatives has extended to their potential against enterovirus D68 (EV-D68). nih.gov By modifying the ethyl carboxylate at the 3-position of the quinoline scaffold to other groups like trifluoromethyl-substituted oxadiazole, researchers have worked to enhance antiviral activity. nih.gov However, some synthesized quinolone nucleosides were found to be inactive against HIV-1 and HIV-2 in human MT-4 lymphocyte cells. tandfonline.com
Novel Pharmacophores and Drug Discovery Strategies
The this compound core is a key building block in the design and synthesis of new molecular entities for drug discovery, leveraging strategies like molecular hybridization and its role as a privileged scaffold.
Molecular hybridization is a strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity. core.ac.uk The this compound scaffold is frequently used in this approach.
Researchers have synthesized various quinoline hybrids, such as:
Quinoline-Chalcone Hybrids: These have been synthesized and evaluated for activities like antimalarial effects. nih.gov
Quinoline-Pyrimidine Hybrids: Designed as potential plasmodial inhibitors. nih.gov
Quinoline-Benzimidazole Hybrids: Synthesized from ethyl (E)-2-methyl-4-styrylquinoline-3-carboxylates, these hybrids are being investigated for their biological properties. iucr.org
Quinoline-Piperazine Hybrids: N-((2-(piperazin-1-yl) quinolin-3-yl)methyl)aniline derivatives have been prepared and screened for antimicrobial, antimalarial, and antitubercular activities. core.ac.uk
The synthesis of these hybrids often involves multi-step reactions starting from functionalized this compound derivatives. For example, ethyl 2-(chloromethyl)quinoline-3-carboxylate serves as a valuable building block for accessing a variety of quinoline scaffold derivatives. researchgate.net The aim of creating these hybrid structures is to generate structurally diverse molecules for biological screening and to enhance the potency of this class of compounds. rsc.org
The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target, making them highly valuable in drug design. researchgate.net The quinoline moiety is an easily accessible and well-understood scaffold that allows for structural optimization through established synthetic pathways. nih.govresearchgate.net
This compound and its derivatives are integral to this concept. They serve as versatile starting points for creating libraries of compounds with diverse biological activities. core.ac.ukrsc.org The ability to functionalize various positions on the quinoline ring makes it an attractive synthetic building block for designing new drugs. core.ac.uk
The broad spectrum of activities associated with the quinoline scaffold, including anticancer, anti-inflammatory, and antimicrobial properties, solidifies its status as a privileged structure in the discovery of new therapeutic agents. doi.orgnih.govsmolecule.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to predicting the behavior of molecules. For quinoline (B57606) derivatives, these studies elucidate geometric parameters, electronic properties, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. rsc.org For quinoline derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometry and predict reactivity. researchgate.netiucr.orgsci-hub.se These calculations provide optimized structural parameters such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. sci-hub.se The electron-withdrawing nature of the ethoxycarbonyl group at position 3, combined with the quinoline ring's aromatic system, dictates the molecule's electronic distribution and reactivity. Computational models for substituted analogs, such as ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate, suggest that substituents significantly influence the electronic properties and stability of the quinoline nucleus. vulcanchem.com
Conformational analysis of ethyl quinoline-3-carboxylate focuses on the orientation of the flexible ethyl ester group relative to the rigid quinoline ring. Studies on related structures, like ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate, show that the ethyl ester group often adopts a trans conformation to minimize steric hindrance with adjacent substituents. The planarity of the quinoline core is a key feature, though substituents can introduce minor deviations. iucr.org
In derivatives containing a hydroxyl group, particularly at the 4-position (e.g., ethyl 4-hydroxyquinoline-3-carboxylate), keto-enol tautomerism is a significant consideration. wikipedia.orgresearchgate.net The equilibrium between the 4-oxo and 4-hydroxy forms can be influenced by the solvent and solid-state packing. grafiati.com Theoretical calculations have been used to investigate the relative energies of these tautomers, revealing that the 4-hydroxy form can be more stable in isolation, while the 4-oxo tautomer may be favored in the crystalline phase. grafiati.com For instance, in a study on ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate, spectroscopic data confirmed that the compound exists in both keto and enol forms in a DMSO-d6 solution. researchgate.netresearchgate.net
Time-dependent DFT (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis). faccts.de For quinoline derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) associated with π→π* and n→π* electronic transitions. dntb.gov.ua These theoretical spectra often show good correlation with experimental data, helping to assign the observed absorption bands. rsc.org For example, in iridium(III) complexes bearing ethyl-2-phenylquinoline-4-carboxylate ligands, TD-DFT calculations successfully assigned the lowest lying absorption bands as having substantial metal-to-ligand charge transfer (MLCT) character. rsc.org
While Electron Paramagnetic Resonance (EPR) spectroscopy is primarily used for studying species with unpaired electrons (radicals or paramagnetic metal centers), theoretical predictions of EPR parameters can be performed. For a standard diamagnetic molecule like this compound, EPR studies are not typical unless it is involved in a process that generates a radical species.
Conformational Analysis and Tautomeric Equilibria
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally implies higher reactivity. rsc.org
In derivatives of this compound, the HOMO is often localized on the electron-rich parts of the quinoline ring, while the LUMO tends to be distributed over the electron-deficient pyridine (B92270) ring and the carboxylate group. For example, a DFT study on ethyl 2-(quinolin-2-YL)acetate calculated a HOMO-LUMO gap of 4.83 eV, indicating moderate chemical stability. The HOMO and LUMO energies for various quinoline derivatives have been calculated to understand their electronic behavior and potential for charge transfer interactions. ejournal.by
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-(quinolin-2-YL)acetate | B3LYP/6-31+G(d,p) | -6.64 | -1.82 | 4.83 | |
| Ethyl 2-amino-4-(4-nitrophenyl)-4H-pyrano[3,2-h]quinoline-3-carboxylate | B3LYP/6-311G | -6.24 | -2.82 | 3.42 | ejournal.by |
| Iridium(III) complex with ethyl-2-phenylquinoline-4-carboxylate | DFT | -6.86 | -4.57 | 2.29 | rsc.org |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. rsc.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. iucr.orgiucr.org
For quinoline carboxylate derivatives, MEP maps show that the most negative potential is concentrated around the carbonyl oxygen atoms of the ester group and the quinoline nitrogen atom, identifying them as primary sites for electrophilic interactions and hydrogen bonding. iucr.org Conversely, positive potential is generally located around the hydrogen atoms. iucr.org These maps provide critical insights into intermolecular interactions, particularly in the context of ligand-receptor binding. rsc.org
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. scispace.com This method is extensively used to screen for potential biological activity and to understand the structural basis of ligand-target interactions. Derivatives of this compound have been docked into the active sites of various biological targets. For instance, pyrano[3,2-c]quinoline-3-carboxylate derivatives have been studied as potential inhibitors of bacterial DNA gyrase and topoisomerase II. vulcanchem.comresearchgate.net Docking simulations revealed key interactions, such as hydrogen bonds between the ligand's amino group and aspartate residues, and π-π stacking between the quinoline ring and tyrosine residues in the enzyme's active site. vulcanchem.com
| Compound Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | S. aureus DNA gyrase | -9.2 | H-bonds with Asp81, π-π stacking with Tyr122 | vulcanchem.com |
| Ethyl 6-methyl-4-(naphthalen-2-yloxy)quinoline-3-carboxylate | P. vivax N-Myristoyltransferase (PvNMT) | -9.084 | Not specified | caltech.edunih.gov |
| Fluoroquinolone derivative | Topoisomerase II DNA gyrase (2XCT) | - | H-bond interactions | researchgate.netnih.gov |
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time. mdpi.comnih.gov MD simulations provide a dynamic view of the interactions, confirming whether the binding pose identified by docking is maintained. For quinoline-based inhibitors, MD simulations have been used to analyze the conformational stability of the ligand within the active site, showing that key interactions are preserved throughout the simulation, thus validating the docking results. caltech.edunih.govrsc.org
Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of this compound, docking studies have been crucial in identifying potential therapeutic targets and rationalizing observed biological activities.
Research has shown that quinoline derivatives can interact with various biological targets, including enzymes and receptors. The binding mode often involves the quinoline scaffold inserting into a binding pocket, with substituents forming specific interactions like hydrogen bonds or hydrophobic contacts with amino acid residues. For instance, computational docking studies have been used to predict how these compounds interact with the molecular targets of cancer cells or microbes. smolecule.com
In the context of antimicrobial activity, DNA gyrase is a common target for quinolone-based compounds. Docking studies using software like AutoDock Vina can predict the binding affinity, often expressed in kcal/mol. Similarly, for anticancer applications, targets such as topoisomerase II have been investigated. vulcanchem.com In one study, a fluorinated quinoline derivative was predicted through in silico docking to have a strong binding affinity to the ATPase domain of this enzyme, with a calculated binding energy (ΔG) of -9.2 kcal/mol. vulcanchem.com Other research has investigated the inhibition of carbonic anhydrase (CA) isoforms, with some this compound derivatives showing potent inhibition. nih.govtandfonline.com
The data below summarizes findings from various computational studies on this compound derivatives, showcasing their predicted binding affinities to different biological targets.
Table 1: Predicted Binding Affinities of this compound Derivatives
| Derivative Class | Target Protein (PDB ID) | Computational Method | Predicted Binding Affinity (kcal/mol) | Potential Application |
|---|---|---|---|---|
| Ethyl 4-chloro-6-methylquinoline-3-carboxylate | DNA gyrase (1KZN) | AutoDock Vina | -8.2 ± 0.5 | Antibacterial |
| Ethyl 8-fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | Topoisomerase II ATPase domain | In silico docking | -9.2 vulcanchem.com | Anticancer |
| Ethyl 1-(benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates | Mycobacterium tuberculosis proteins | Molecular Docking | Not specified | Antitubercular nih.govmdpi.com |
Elucidation of Molecular Mechanisms in Biological Systems
Computational studies are pivotal in elucidating the molecular mechanisms through which this compound derivatives exert their biological effects. These studies can reveal how a compound interferes with a biological pathway at the atomic level.
For quinoline derivatives identified as potential anticancer agents, computational models help to understand their mechanism of action, which can include the inhibition of tubulin polymerization, topoisomerase, or protein kinases. researchgate.net By simulating the interaction between the quinoline compound and its target, researchers can identify key binding modes. For example, a compound might inhibit an enzyme by binding to its active site, thereby blocking the substrate from entering, or to an allosteric site, which changes the enzyme's shape and deactivates it.
In the context of antimicrobial action, computational approaches can clarify how these compounds interfere with essential bacterial processes like DNA synthesis or protein function. evitachem.com For antitubercular agents, molecular target identification for pyrrolo[1,2-a]quinoline (B3350903) derivatives has been successfully carried out using computational methods, providing a basis for understanding their mechanism of action against Mycobacterium tuberculosis. nih.govmdpi.com Other potential mechanisms revealed through these studies include the modulation of gene expression, which can affect cell growth and programmed cell death (apoptosis). evitachem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound derivatives, QSAR models are developed to predict the activity of new, unsynthesized compounds and to optimize lead compounds in drug discovery.
QSAR studies on quinolone antibacterials have successfully derived equations linking antibacterial potency to specific molecular descriptors. nih.gov These models indicated that the biological activity was highly dependent on parameters such as the STERIMOL length and width of substituents at the N1 position. nih.gov The presence of heteroatoms (like oxygen, nitrogen, or sulfur) in the substituent was also found to be a significant factor for some bacterial strains. nih.gov
In the field of corrosion inhibition, QSAR models have been developed to predict the inhibition efficiencies of quinoline derivatives. bioline.org.br These models use molecular descriptors calculated from quantum chemical methods as independent variables and correlate them with experimentally observed inhibition efficiencies. A reliable QSAR model can accurately reproduce the observed data and can be used to predict the effectiveness of new compounds. bioline.org.br
Corrosion Inhibition Mechanisms: Computational Approaches
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the mechanisms of corrosion inhibition by this compound derivatives. bohrium.comresearchgate.net These theoretical calculations provide insights into the inhibitor's electronic properties and its adsorption behavior on a metal surface.
DFT is used to calculate various quantum chemical parameters for the inhibitor molecules, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment. bioline.org.brresearchgate.net These parameters help to explain the interaction between the inhibitor and the metal. For example, a high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value indicates an ability to accept electrons from the metal, forming a feedback bond. bioline.org.br This process of chemical and physical adsorption leads to the formation of a protective film on the metal surface. bohrium.comresearchgate.net
Molecular Dynamics (MD) simulations are used to model the adsorption of the inhibitor molecules on the metal surface in a simulated corrosive environment. researchgate.net These simulations provide a visual and energetic representation of the inhibitor-metal system, confirming the formation of a stable, adsorbed layer that acts as a barrier to corrosive species. bohrium.com Theoretical studies have supported experimental findings that quinoline-3-carboxylate derivatives adsorb on mild steel surfaces according to the Langmuir adsorption isotherm and act as effective corrosion inhibitors in acidic media. bohrium.comresearchgate.net
Table 3: Computational Parameters for Corrosion Inhibition by Quinoline-3-Carboxylate Derivatives
| Computational Method | Parameter Calculated | Significance in Corrosion Inhibition | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | EHOMO, ELUMO, Energy Gap (ΔE), Dipole Moment | Correlates electronic properties of the inhibitor with its efficiency. Helps understand the nature of the inhibitor-metal bond. | bioline.org.brbohrium.comresearchgate.net |
| Molecular Dynamics (MD) Simulation | Adsorption Energy, Interaction Conformation | Simulates the adsorption process on the metal surface, confirming the formation of a stable protective layer. | bohrium.comresearchgate.netbohrium.com |
Applications Beyond Medicinal Chemistry
Agrochemical Research and Development
The quinoline (B57606) scaffold is a known pharmacophore in the development of new agrochemicals. researchgate.net Derivatives of ethyl quinoline-3-carboxylate are being investigated for their potential as active ingredients in crop protection products.
The development of effective pesticides and herbicides is a key application of this compound derivatives in the agricultural sector. chemimpex.com Certain derivatives, such as Ethyl 4-chloroquinoline-3-carboxylate, are utilized in the formulation of agrochemicals aimed at pest management. chemimpex.com The goal is to create crop protection agents that are both effective and have a minimal environmental impact. chemimpex.com For instance, trifluoromethylpyridine (TFMP) derivatives, which share structural similarities with certain quinolines, are used to protect crops from pests. smolecule.com The quest for high-efficiency, low-toxicity, and targeted pesticides continues to drive research in this area. quinoline-thiophene.com Some quinoline derivatives have shown potential as herbicides; for example, imazaquin (B1671739) is used to control weed growth. nih.gov The development of new pesticides is crucial due to the increasing resistance of pests to existing treatments. researchgate.net
| Compound Derivative | Agrochemical Application | Key Finding |
| Ethyl 4-chloroquinoline-3-carboxylate | Pesticide and Herbicide Formulation | Contributes to effective crop protection agents. chemimpex.com |
| Ethyl 4-chloroquinoline-2-carboxylate | Pesticide and Herbicide Formulation | Enhances the effectiveness of agrochemicals for improved pest management. |
| Trifluoromethylpyridine (TFMP) derivatives | Crop Protection | Used in the protection of crops from various pests. smolecule.com |
| Imazaquin | Herbicide | Primarily used for weed control on lawns and turf. nih.gov |
A significant focus in the development of new agrochemicals is minimizing their environmental footprint. Research into this compound derivatives for agricultural use includes considerations for their environmental impact and sustainability. quinoline-thiophene.com The aim is to develop pesticides and herbicides that are effective in pest management while also being safer for the environment. The prolonged misuse of some agrochemicals can lead to increased resistance in pests and contribute to environmental problems. researchgate.net Therefore, the development of agrochemicals with novel structures and mechanisms of action is a pressing need. researchgate.net Green chemistry principles are also being applied to the synthesis of quinoline derivatives to reduce waste and the use of toxic reagents. researchgate.net
Pesticide and Herbicide Formulations
Materials Science and Engineering
The distinct chemical properties of this compound and its derivatives make them valuable in the field of materials science for creating novel materials with specific functionalities. evitachem.com
This compound derivatives are being explored for their potential in creating new materials, including polymers and coatings, that can offer enhanced durability and resistance to environmental factors. chemimpex.com The quinoline structure is important in the synthesis of dyes, pigments, and polymeric materials due to its optical and fluorescent properties. rsc.org Researchers have successfully developed metal-free multicomponent polymerizations to create poly(quinoline)s with high molecular weights. chinesechemsoc.org These polymers exhibit various aggregation-induced behaviors and photoresponsive abilities. chinesechemsoc.org For example, thin films of poly(quinoline)s can be fabricated into well-resolved photopatterns using photolithography techniques. chinesechemsoc.org
Quinoline derivatives, including those based on this compound, are being investigated for their use as organic photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The lone pair of electrons on the amine group in the quinoline structure can bind to metal centers, forming dye complexes suitable for DSSC applications. ossila.com Specifically, certain derivatives can act as dye sensitizers, which are crucial components of DSSCs that determine their photovoltaic performance. researchgate.net Research has focused on designing quinoline-based dyes with a small band gap and high light-harvesting efficiency to improve the power conversion efficiency of these solar cells. researchgate.net Some quinoline derivatives also serve as electron-transport layers in perovskite solar cells. vulcanchem.com
The fluorescent properties of certain this compound derivatives make them suitable for use in luminescent materials and as sensors for detecting metal cations. researchgate.net The carboxylate group can chelate with metal ions to form luminescent coordination polymers. vulcanchem.com For instance, reaction with Europium(III) can yield red-emitting materials for potential use in organic light-emitting diodes (OLEDs). vulcanchem.com
Furthermore, some derivatives have been developed as fluorescent chemosensors for the detection of specific metal ions. For example, Ethyl 2-(chloromethyl)-4-phenyl-quinoline-3-carboxylate (ECMPQC) has shown potential in detecting nitro-explosives through fluorescence quenching. energetic-materials.org.cn Other quinoline-based sensors have been designed to selectively detect metal ions like In³⁺. mdpi.com The development of these sensors is important for applications in environmental monitoring and biological imaging. researchgate.netmdpi.com Ferrocene-based electrochemical sensors incorporating quinoline functional groups are also being investigated for their ability to detect transition metal cations. researchgate.net
Application in Dye-Sensitized Solar Cells (DSSCs)
Analytical Chemistry and Biochemical Research
Beyond its foundational role in medicinal chemistry, this compound and its derivatives have found utility in the fields of analytical chemistry and biochemical research. The quinoline scaffold, with its inherent spectroscopic properties and potential for chemical modification, serves as a versatile platform for the development of analytical tools and research probes.
Use as Analytical Standards and Reagents
This compound, due to its stable chemical nature and well-defined physical properties, is suitable for use as an analytical standard in various spectroscopic and chromatographic techniques. Its purity can be ascertained to a high degree, which is a critical requirement for a reference compound in quantitative analysis. While specific certified reference standards may be offered by commercial suppliers, the compound itself possesses the necessary attributes for such applications. vwr.com
As a reagent, this compound is a key building block in the synthesis of more complex molecules with specific analytical functions. For instance, the carboxylate group can be modified, and the quinoline ring can be functionalized to create derivatives with enhanced properties for specific analytical methods.
Physicochemical Properties of this compound for Standardization
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol nih.gov |
| Appearance | Solid |
| Purity | Can be synthesized to ≥98.0% vwr.com |
| Solubility | Soluble in organic solvents |
| IUPAC Name | This compound nih.gov |
Probes for Biochemical Pathway Elucidation
The structural framework of this compound is a valuable starting point for the design of probes aimed at elucidating biochemical pathways. The quinoline ring system is known to interact with various biological targets, and its derivatives have been developed as fluorescent probes and enzyme inhibitors to study cellular processes. smolecule.comnih.gov
Quinoline derivatives are recognized for their fluorescent properties, which can be tailored by introducing different functional groups. rsc.org This makes them effective in the development of "turn-on" or "turn-off" fluorescent sensors for detecting specific ions or molecules, thereby helping to map their distribution and flux within biological systems. rsc.org For example, derivatives of quinoline-3-carboxylic acid have been investigated as components of luminescent probes. Specifically, terbium complexes of 2-oxo-4-hydroxy-quinoline-3-carboxylic acid derivatives have been utilized as highly luminescent probes for the determination of alkaline phosphatase activity through luminescence quenching by phosphate (B84403) ions produced in the enzymatic reaction. nih.gov
Furthermore, substituted this compound scaffolds have been used to synthesize inhibitors for specific enzymes, which can then be used to probe the function of that enzyme in a biochemical cascade. A notable example is the synthesis of benzenesulfonamides incorporating this compound moieties, which have been evaluated as inhibitors of carbonic anhydrase isoforms I and II. nih.gov By inhibiting these enzymes, researchers can study the downstream effects and understand the role of carbonic anhydrase in various physiological and pathological processes. nih.gov The inhibitory activity of these compounds can be quantified, providing a measure of their potency and selectivity.
Applications of this compound Derivatives in Biochemical Research
| Derivative Class | Application | Target/Mechanism | Reference |
| Benzenesulfonamides incorporating this compound | Enzyme Inhibition Probe | Inhibition of carbonic anhydrase I and II | nih.gov |
| 2-oxo-4-hydroxy-quinoline-3-carboxylic acid derivatives | Luminescent Probe | Forms luminescent complexes with terbium for enzyme activity assays | nih.gov |
| General quinoline derivatives | Fluorescent Probes | Detection of ions and biomolecules through fluorescence changes | rsc.org |
These examples underscore the potential of the this compound scaffold in creating sophisticated tools for biochemical research, enabling a deeper understanding of complex biological pathways.
Future Perspectives and Challenges in Ethyl Quinoline 3 Carboxylate Research
Addressing Synthetic Challenges and Improving Efficiency
The synthesis of ethyl quinoline-3-carboxylate and its derivatives has been a long-standing area of chemical research, with numerous methods developed over the years. grafiati.com Classical methods like the Doebner-von Miller, Combes, and Pfitzinger syntheses often require harsh reaction conditions, such as high temperatures, and can result in unsatisfactory yields. ustc.edu.cn The Friedländer annulation, while being a more direct approach, has also been hampered by the need for high temperatures and the use of hazardous and costly catalysts. ustc.edu.cn
In response to these challenges, significant efforts have been directed towards developing more efficient, milder, and environmentally friendly synthetic protocols. researchgate.net A notable advancement is the rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates, which proceeds under mild conditions to afford ethyl quinoline-3-carboxylates in good to high yields. beilstein-journals.orgresearchgate.net This method represents a significant improvement over previous techniques that often produced low yields and numerous byproducts. beilstein-journals.org Another innovative approach involves a domino process starting from arylmethyl azides, which undergo an acid-promoted rearrangement and subsequent reactions to yield 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. rsc.org
Modern synthetic strategies are increasingly focused on "green chemistry" principles. researchgate.netresearchgate.net This includes the use of microwave irradiation to accelerate reactions and the development of one-pot multicomponent reactions (MCRs) that reduce waste and improve efficiency. researchgate.netrsc.org For instance, a one-step reductive cyclization of substituted o-nitrobenzaldehydes with 3,3-diethoxypropionic acid ethyl ester offers a straightforward route to 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. acs.org Similarly, greener methods for the synthesis of quinoline-3-carboxylate building blocks have been developed using L-proline and ammonium (B1175870) acetate (B1210297) as catalysts in ethanol (B145695), a more environmentally benign solvent. researchgate.net
Despite these advancements, challenges remain. The synthesis of certain substituted quinolines, particularly from electron-deficient anilines, can still result in low yields. acs.org The development of robust and versatile synthetic methods that can tolerate a wide range of functional groups and provide high yields under mild conditions remains a key objective for organic chemists. nih.gov
Deepening Mechanistic Understanding of Biological Activities
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery. grafiati.comresearchgate.net These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov However, a deeper understanding of the molecular mechanisms underlying these activities is crucial for the rational design of more potent and selective therapeutic agents.
Recent research has begun to unravel the intricate ways in which these molecules interact with biological targets. For example, certain quinoline-3-carboxylate derivatives have been identified as inhibitors of carbonic anhydrase isoforms, enzymes involved in various physiological and pathological processes. tandfonline.comtandfonline.com Specifically, novel benzenesulfonamides incorporating this compound moieties have demonstrated inhibitory activity against human carbonic anhydrase I and II. tandfonline.comtandfonline.com
Furthermore, the quinoline-3-carboxylic acid scaffold has been a key pharmacophore in the development of HIV-1 integrase inhibitors. nih.gov By understanding the structure-activity relationships (SAR), researchers can design new derivatives with improved potency and pharmacological profiles. nih.gov Even minor structural modifications to the quinoline (B57606) scaffold can lead to significant changes in biological activity and stability, highlighting the importance of detailed mechanistic studies. preprints.orgmdpi.com These alterations can affect receptor affinity, metabolic processing, and the ability to cross biological barriers like the blood-brain barrier. preprints.orgmdpi.com
Future research will likely focus on identifying the specific molecular targets of this compound derivatives and elucidating the signaling pathways they modulate. This will involve a combination of experimental techniques, such as biochemical assays and cell-based studies, as well as computational approaches.
Development of Next-Generation Therapeutic Agents
The versatile quinoline scaffold is a cornerstone in the development of new therapeutic agents. researchgate.netresearchgate.net this compound serves as a valuable starting point for the synthesis of novel compounds with enhanced efficacy and specificity. The development of next-generation therapeutic agents from this scaffold is a major focus of current research.
One promising avenue is the design of hybrid molecules that combine the quinoline-3-carboxylate core with other pharmacologically active moieties. This approach has been shown to significantly improve bioactivity. researchgate.net For instance, the conjugation of quinoline with heterocyclic scaffolds like pyrazole (B372694) and indole (B1671886) has yielded compounds with potent antibacterial and anticancer properties. researchgate.net
Rational drug design, guided by an understanding of structure-activity relationships, is a powerful tool for optimizing the therapeutic potential of quinoline derivatives. preprints.orgmdpi.com By making targeted modifications to the this compound structure, researchers can improve properties such as receptor binding affinity, bioavailability, and metabolic stability. preprints.orgmdpi.com For example, the introduction of specific substituents on the quinoline ring can enhance the anticancer activity of these compounds. nih.gov
The development of quinoline-based drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders, is an active area of investigation. researchgate.netmdpi.com The synthetic versatility of the this compound core allows for the creation of large and diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. researchgate.net
Exploration of Novel Applications in Emerging Fields
Beyond its established roles in medicine, the unique properties of the this compound scaffold are being explored for novel applications in a variety of emerging scientific and technological fields. mdpi.com The quinoline ring system, with its distinct optical and electronic properties, has found use in materials science. mdpi.com
One such application is in the development of chemosensors. Quinoline derivatives can be designed to selectively bind to specific ions, leading to a detectable change in their optical properties, such as fluorescence. mdpi.com This makes them valuable tools for environmental monitoring and biological imaging.
Another area of exploration is in the field of agrochemicals. mdpi.com The biological activity of quinoline derivatives is not limited to human pathogens; they can also be effective against agricultural pests and diseases. Research into the larvicidal properties of related compounds, for example, highlights the potential for developing new and effective pesticides. tandfonline.com
Furthermore, quinoline derivatives are being investigated for their use as corrosion inhibitors. bohrium.combohrium.com Certain quinoline-3-carboxylate derivatives have shown the ability to form a protective layer on metal surfaces, preventing corrosion in acidic environments. bohrium.com This has significant implications for various industries, including oil and gas. researchgate.net
The exploration of these novel applications is still in its early stages, but the versatility of the this compound structure suggests that it will continue to find new and unexpected uses in a range of scientific disciplines.
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental research is becoming increasingly crucial in advancing our understanding and application of this compound. bohrium.comresearchgate.net This integrated approach allows for a more efficient and targeted exploration of the chemical space and biological activity of these compounds.
Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the electronic structure, reactivity, and interaction of quinoline derivatives with their molecular targets. bohrium.com These theoretical calculations can help to predict the properties of new compounds before they are synthesized, saving time and resources. For example, computational studies have been used to understand the mechanism of corrosion inhibition by quinoline derivatives at the molecular level. bohrium.com
Experimental validation is essential to confirm the predictions of computational models. bohrium.com The synthesis and biological evaluation of new compounds provide the real-world data needed to refine and improve the accuracy of theoretical models. This iterative cycle of prediction and experimentation is a powerful engine for scientific discovery.
In the context of drug development, computational tools are used for virtual screening of compound libraries, predicting pharmacokinetic properties, and designing molecules with improved binding affinity and selectivity. preprints.orgmdpi.com The integration of these in silico methods with traditional experimental approaches is accelerating the pace of drug discovery and development. mdpi.com
The future of research on this compound will undoubtedly rely on an even closer integration of computational and experimental methodologies. This collaborative approach will be key to unlocking the full potential of this versatile and important chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
